3-(2-fluoroethyl)pyrrolidine hydrochloride
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Overview
Description
3-(2-fluoroethyl)pyrrolidine hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2-fluoroethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoroethyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine and 2-fluoroethyl bromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or tetrahydrofuran, under reflux conditions.
Catalysts and Reagents: A base such as potassium carbonate is often used to facilitate the nucleophilic substitution reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluoroethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Nucleophilic Substitution: Products include azido derivatives or thioethers.
Oxidation: Products include lactams or carboxylic acids.
Reduction: Products include various reduced pyrrolidine derivatives.
Scientific Research Applications
3-(2-fluoroethyl)pyrrolidine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(2-fluoroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The 2-fluoroethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural stability and contributes to the overall bioactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloroethyl)pyrrolidine hydrochloride
- 3-(2-bromoethyl)pyrrolidine hydrochloride
- 3-(2-iodoethyl)pyrrolidine hydrochloride
Comparison
Compared to its halogenated analogs, 3-(2-fluoroethyl)pyrrolidine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and lipophilicity, making it a valuable compound in drug design and development.
Properties
CAS No. |
2758002-64-9 |
---|---|
Molecular Formula |
C6H13ClFN |
Molecular Weight |
153.6 |
Purity |
95 |
Origin of Product |
United States |
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